Ethyl 3-(2-chlorophenyl)acrylate
CAS No.: 24393-51-9
Cat. No.: VC2517343
Molecular Formula: C11H11ClO2
Molecular Weight: 210.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 24393-51-9 |
---|---|
Molecular Formula | C11H11ClO2 |
Molecular Weight | 210.65 g/mol |
IUPAC Name | ethyl (E)-3-(2-chlorophenyl)prop-2-enoate |
Standard InChI | InChI=1S/C11H11ClO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3/b8-7+ |
Standard InChI Key | ILTRCHMHGZQVGO-BQYQJAHWSA-N |
Isomeric SMILES | CCOC(=O)/C=C/C1=CC=CC=C1Cl |
SMILES | CCOC(=O)C=CC1=CC=CC=C1Cl |
Canonical SMILES | CCOC(=O)C=CC1=CC=CC=C1Cl |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
Ethyl 3-(2-chlorophenyl)acrylate is known by several synonyms in chemical literature, including ethyl (E)-3-(2-chlorophenyl)prop-2-enoate, ethyl 2-chlorocinnamate, and (E)-ethyl 3-(2-chlorophenyl)acrylate . The compound is indexed under multiple CAS registry numbers, with 24393-51-9 and 33877-03-1 being the most commonly referenced . In chemical databases, it is also identified by its InChIKey ILTRCHMHGZQVGO-BQYQJAHWSA-N, which serves as a unique chemical identifier for database searching and cross-referencing .
The systematic IUPAC name for this compound is ethyl (E)-3-(2-chlorophenyl)prop-2-enoate, which precisely describes its molecular structure with specification of the E-configuration of the double bond . This nomenclature is essential for distinguishing it from structural isomers with different substitution patterns or stereochemistry, such as ethyl 3-(4-chlorophenyl)acrylate or ethyl 2-(3-chlorophenyl)acrylate.
Structural Features
The molecule consists of three key structural components: a 2-chlorophenyl ring, an α,β-unsaturated carbon-carbon double bond, and an ethyl ester functionality. The 2-chlorophenyl group features a chlorine atom at the ortho position relative to the acrylate side chain, creating a distinct electronic environment and steric profile . The carbon-carbon double bond typically exists in the E (trans) configuration, which is an important stereochemical feature that influences the compound's reactivity and biological properties .
The structural architecture of ethyl 3-(2-chlorophenyl)acrylate can be represented by several molecular descriptors, including SMILES notation (CCOC(=O)/C=C/C1=CC=CC=C1Cl) and InChI strings, which encode the connectivity and stereochemistry in a machine-readable format . These standardized representations facilitate computational analysis and structure-based searching in chemical databases.
Physical and Chemical Properties
Physical Characteristics
Ethyl 3-(2-chlorophenyl)acrylate exists as a liquid at standard temperature and pressure, distinguishing it from many other substituted cinnamic acid derivatives that often appear as crystalline solids. The compound exhibits significant sensitivity to environmental conditions, particularly air and heat, necessitating storage under inert gas and refrigerated conditions (0-10°C) to maintain stability and prevent degradation .
The physical properties of ethyl 3-(2-chlorophenyl)acrylate are influenced by its molecular structure, particularly the presence of the chlorine substituent and the conjugated system. These structural features contribute to its solubility profile, with the compound being soluble in most organic solvents including ethanol, acetone, and chloroform, but exhibiting limited solubility in water due to its predominantly hydrophobic character.
Chemical Reactivity
The chemical reactivity of ethyl 3-(2-chlorophenyl)acrylate is primarily dictated by three reactive centers: the α,β-unsaturated ester group, the aromatic ring, and the chlorine substituent. The α,β-unsaturated ester functionality serves as an electron-deficient Michael acceptor, making it susceptible to nucleophilic addition reactions, particularly at the β-carbon position. This reactivity is central to many of the compound's applications in organic synthesis.
The aromatic ring with its chlorine substituent at the ortho position provides opportunities for various transformations, including metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. Additionally, the ester group can undergo typical carbonyl reactions, including hydrolysis, transesterification, and reduction, offering multiple pathways for structural modification and functional group interconversion.
Synthetic Methodologies
Common Synthesis Routes
The synthesis of ethyl 3-(2-chlorophenyl)acrylate can be accomplished through several well-established methods, with the choice of approach typically depending on available starting materials, desired scale, and stereochemical requirements. These synthetic routes generally involve the formation of the carbon-carbon double bond and the incorporation of the ethyl ester functionality through carefully controlled reaction conditions.
One common approach involves the Horner-Wadsworth-Emmons reaction, which utilizes 2-chlorobenzaldehyde and a stabilized phosphonate ester in the presence of a suitable base to generate predominantly the E-isomer of ethyl 3-(2-chlorophenyl)acrylate. Alternatively, the compound can be synthesized via the Wittig reaction using 2-chlorobenzaldehyde and (carbethoxymethylene)triphenylphosphorane, though this method may provide lower stereoselectivity without optimization.
Another significant synthetic pathway involves the Heck coupling reaction between 2-chloroiodobenzene (or 2-chlorobromobenzene) and ethyl acrylate under palladium catalysis, which can provide access to ethyl 3-(2-chlorophenyl)acrylate through a direct C-C bond formation. This approach is particularly valuable when starting from haloarenes rather than aldehydes.
Reaction Conditions and Optimization
The successful synthesis of ethyl 3-(2-chlorophenyl)acrylate requires careful control of reaction conditions such as temperature, catalyst concentration, and solvent selection to maximize yield and stereochemical purity. The optimization of these parameters is crucial for achieving high-quality product with minimal formation of side products or stereoisomers.
Temperature control is particularly important, as elevated temperatures can promote side reactions or isomerization of the double bond, while insufficient thermal energy may result in incomplete conversion. Similarly, catalyst loading and selection (in metal-catalyzed approaches) significantly impact both reaction efficiency and stereoselectivity, with optimized protocols typically employing precise catalyst-to-substrate ratios and specific ligand combinations.
Characterization of the synthesized product is commonly performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to confirm its structural integrity and purity. These analytical methods are essential for verifying the successful synthesis of ethyl 3-(2-chlorophenyl)acrylate with the desired stereochemistry and absence of significant impurities.
Biological Interactions and Mechanism
Interactions with Biological Systems
Ethyl 3-(2-chlorophenyl)acrylate interacts with biological molecules through several mechanisms that are central to its potential applications in pharmaceutical research. One significant interaction involves esterases, which catalyze the hydrolysis of the ester bond, resulting in the cleavage of ethyl 3-(2-chlorophenyl)acrylate to produce 3-(2-chlorophenyl)acrylic acid and ethanol. This metabolic transformation can be important for the compound's bioavailability and pharmacokinetic profile in biological systems.
The compound's structure also facilitates non-covalent interactions with proteins and other biomolecules, including hydrogen bonding and hydrophobic interactions. The conjugated system of the α,β-unsaturated ester, along with the aromatic ring, provides electron-rich and electron-deficient regions that can engage in π-stacking and dipole-dipole interactions with amino acid residues in protein binding sites, potentially influencing protein conformation and function.
Additionally, the α,β-unsaturated carbonyl group in ethyl 3-(2-chlorophenyl)acrylate can potentially act as a Michael acceptor, making it capable of reacting with nucleophilic centers in biological molecules, such as thiol groups in cysteine residues. This reactivity has implications for both the compound's potential therapeutic applications and its metabolic fate in biological systems.
Structure-Activity Relationships
The biological activity of ethyl 3-(2-chlorophenyl)acrylate is significantly influenced by its structural features, particularly the position of the chlorine substituent on the phenyl ring. The ortho-chloro substitution creates a unique electronic and steric environment that distinguishes it from positional isomers such as ethyl 3-(4-chlorophenyl)acrylate, potentially leading to different biological interactions and activities .
The E-configuration of the carbon-carbon double bond in ethyl 3-(2-chlorophenyl)acrylate also plays a crucial role in determining its molecular geometry and spatial arrangement of functional groups, which can be critical for specific biological interactions . This stereochemical feature must be carefully controlled during synthesis and preserved during subsequent transformations to maintain the desired biological properties.
Applications in Research and Industry
Pharmaceutical Applications
Ethyl 3-(2-chlorophenyl)acrylate has emerged as a valuable building block in pharmaceutical research, serving as a precursor for synthesizing compounds with potential therapeutic applications. Its unique structural features make it particularly useful for the development of compounds targeting a variety of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.
The compound's versatility in organic synthesis enables its incorporation into diverse molecular scaffolds, including heterocyclic systems that form the core of many pharmaceutical agents. Through various synthetic transformations—such as cycloaddition reactions, conjugate additions, and functional group interconversions—ethyl 3-(2-chlorophenyl)acrylate can be converted into complex molecules with tailored properties for specific therapeutic targets.
Research into derivatives of ethyl 3-(2-chlorophenyl)acrylate has revealed promising biological activities, suggesting potential applications in drug discovery programs aimed at developing novel therapeutic agents. The systematic exploration of structure-activity relationships based on this scaffold continues to generate valuable insights for medicinal chemistry and pharmaceutical development.
Agrochemical Applications
In the field of agrochemicals, ethyl 3-(2-chlorophenyl)acrylate and its derivatives have found applications as intermediates in the synthesis of various crop protection agents. The compound's reactive functional groups allow for its transformation into structures with pesticidal, fungicidal, or herbicidal properties, making it a valuable starting material for agrochemical research and development.
The presence of the chlorine substituent at the ortho position provides opportunities for selective functionalization and modification, enabling the design of agrochemical candidates with targeted activities against specific plant pathogens or pests. This structural feature, combined with the versatile reactivity of the α,β-unsaturated ester group, offers multiple pathways for the creation of diverse agrochemical structures from a common precursor.
Organic Synthesis Applications
Beyond its direct applications in pharmaceutical and agrochemical development, ethyl 3-(2-chlorophenyl)acrylate serves as an important synthetic intermediate in organic chemistry. Its participation in various reactions—including Michael additions, Diels-Alder cycloadditions, and transition metal-catalyzed transformations—makes it a versatile building block for constructing complex molecular architectures.
The compound's ability to undergo controlled transformations at multiple reactive sites provides synthetic chemists with a flexible platform for creating diverse molecular structures. This synthetic utility has established ethyl 3-(2-chlorophenyl)acrylate as a valuable tool in both academic research and industrial chemical synthesis, contributing to the development of novel methods and materials across multiple disciplines.
Comparative Analysis with Structural Analogs
Positional Isomers
Current Research Trends and Future Directions
Recent Advances in Synthesis
Recent research efforts have focused on developing improved synthetic methods for ethyl 3-(2-chlorophenyl)acrylate and related compounds, with emphasis on green chemistry principles, catalytic efficiencies, and stereochemical control. Advanced catalytic systems, including novel palladium complexes with specialized ligands, have enabled more efficient cross-coupling reactions for forming the carbon-carbon double bond with high stereoselectivity.
Microwave-assisted synthesis and continuous flow chemistry approaches have also been explored as means to enhance reaction efficiency, reduce waste generation, and improve scalability for the production of ethyl 3-(2-chlorophenyl)acrylate. These technological advances represent important steps toward more sustainable and economically viable synthetic processes for this valuable chemical intermediate.
Additionally, biocatalytic approaches using engineered enzymes have emerged as promising alternatives for the synthesis or transformation of compounds like ethyl 3-(2-chlorophenyl)acrylate, offering potential advantages in terms of stereoselectivity, mild reaction conditions, and environmental compatibility . Although still in developmental stages for this specific compound, such biocatalytic methods represent an important frontier in sustainable chemical synthesis.
Emerging Applications
The exploration of novel applications for ethyl 3-(2-chlorophenyl)acrylate continues to expand its utility in various fields. Recent investigations have focused on its incorporation into photoactive materials, where the conjugated system can contribute to light-harvesting properties or photoresponsive behaviors. These applications leverage the compound's electronic structure and potential for functionalization to create materials with tailored optical and electronic properties.
In medicinal chemistry, there is growing interest in the development of ethyl 3-(2-chlorophenyl)acrylate derivatives as potential therapeutic agents for specific disease targets. Structure-based drug design approaches, coupled with high-throughput screening methodologies, have facilitated the identification of promising lead compounds based on this scaffold, with particular focus on anti-inflammatory, antimicrobial, and anticancer applications.
Furthermore, the compound's potential in materials science, particularly as a monomer or cross-linking agent in polymer chemistry, represents an emerging area of research that could significantly expand its industrial applications beyond traditional pharmaceutical and agrochemical domains. These diverse research directions highlight the continuing relevance and versatility of ethyl 3-(2-chlorophenyl)acrylate in contemporary chemical science.
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